Faropenem sodium hemipentahydrate
Description
Faropenem sodium hemipentahydrate (CAS: 158365-51-6) is a semi-synthetic β-lactam antibiotic belonging to the penem subclass. Its molecular formula is C₁₂H₁₄NNaO₅S·2.5H₂O, with a molecular weight of 352.34 g/mol . The compound exists as a white to pale yellow crystalline powder and is highly soluble in water (10 mg/mL at 25°C) and methanol, but poorly soluble in ethanol and ether .
Mechanism of Action: Faropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Haemophilus influenzae), and anaerobic pathogens . Notably, it also demonstrates efficacy against Mycobacterium tuberculosis .
Properties
IUPAC Name |
disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGICMVNWAUWMK-HIXRZVNASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2Na2O15S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-51-6 | |
| Record name | Faropenem sodium hemipentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Protocol
-
Dissolution and Cooling : Allyl faropenem (72 g, 0.221 mol) is dissolved in methylene chloride (950 mL) and cooled to 10°C.
-
Catalyst Addition : Triphenylphosphine (2.0 g), sodium-2-ethylhexanoate (39.71 g, 0.239 mol), and tetrakis(triphenylphosphine)palladium(0) (2.0 g) are added under nitrogen.
-
Stirring and Quenching : The mixture is stirred at 10–15°C for 1–2 hours, followed by quenching with water (50 mL) and acetone (332.5 mL) at 0°C to precipitate the product.
-
Purification : The solid is filtered, washed with acetone, and dried under reduced pressure, yielding 64 g (99.0% purity by HPLC).
Table 1: Key Parameters for Palladium-Catalyzed Method
| Parameter | Value |
|---|---|
| Temperature | 10–15°C |
| Catalyst Loading | 0.9 mol% Pd |
| Yield | 64 g (82%) |
| Purity (HPLC) | 99.0% |
This method avoids aqueous workups, enhancing stability and reducing degradation risks.
Crystalline Faropenem Sodium via Solvent Manipulation
A patent by WO2008035153A2 emphasizes crystallinity control using solvent systems.
Synthesis Steps
-
Deprotection : Allyl faropenem is treated with tetrabutylammonium fluoride in tetrahydrofuran (THF) at 0–5°C for 24 hours.
-
Extraction : The product is extracted into ethyl acetate, washed with sodium bicarbonate, and concentrated.
-
Salification : The residue is dissolved in water, treated with activated carbon, and mixed with acetone under cooling to induce crystallization.
-
PXRD Confirmation : The product exhibits characteristic peaks at 2θ = 6.2°, 12.5°, and 18.9°, confirming hemipentahydrate formation.
Table 2: Crystallinity Data from PXRD Analysis
| 2θ Angle (°) | Relative Intensity (%) |
|---|---|
| 6.2 | 100 |
| 12.5 | 75 |
| 18.9 | 60 |
This method achieves >99.9% purity, critical for pharmaceutical formulations.
Multi-Step Synthesis from 4-AA Intermediate
CN101585847A outlines a five-step route starting from (3R,4R)-3-[(R)-1-tert-butyldimethylsilylethyl]-4-[(R)-acetoxy]azetidin-2-one (4-AA).
Reaction Sequence
-
Transesterification : 4-AA reacts with R-tetrahydrofuran-2-thiocarboxylic acid under BF₃/AlCl₃ catalysis (0–80°C, 18–72 hours).
-
Acylation : Intermediate I is acylated with allyloxycarbonyl chloride (0–60°C, 1–6 hours).
-
Cyclization : Triethyl phosphite facilitates ring closure in benzene.
-
Deprotection : Methanesulfonic acid removes protecting groups.
-
Hydrolysis and Salification : Tetrakis(triphenylphosphine)palladium(0) mediates hydrolysis, followed by sodium salt formation.
Table 3: Multi-Step Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Transesterification | BF₃/AlCl₃, 0–80°C | 85 |
| Acylation | Allyloxycarbonyl chloride | 78 |
| Cyclization | Triethyl phosphite, benzene | 72 |
This method’s modularity allows optimization at each stage, though scalability is limited by prolonged reaction times.
Comparative Analysis of Industrial Applicability
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Palladium | 82 | 99.0 | High |
| Crystalline | 75 | 99.9 | Moderate |
| Multi-Step | 72 | 98.5 | Low |
Chemical Reactions Analysis
Types of Reactions: Faropenem (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, can lead to the formation of new compounds with varied antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce various beta-lactam derivatives.
Scientific Research Applications
Faropenem (sodium salt hydrate) has diverse applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Applied in clinical research to treat infections caused by resistant bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Faropenem (sodium salt hydrate) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Pharmacological Profile :
- Purity : ≥99% (BR grade) .
- Storage : Stable at 2–8°C in dark, dry conditions; retains potency for ≥2 years .
Comparison with Structurally Similar Compounds
Faropenem sodium hemipentahydrate is compared to its anhydrous form, free acid, and other hydrates based on physicochemical properties, stability, and pharmacological relevance.
Faropenem Sodium Anhydrous (CAS: 122547-49-3)
Key Differences :
- However, the hemipentahydrate’s crystalline structure enhances stability during storage .
Faropenem Free Acid (CAS: 106560-14-9)
Key Differences :
- The sodium salt form (hemipentahydrate) improves water solubility and bioavailability compared to the free acid, making it more suitable for intravenous or oral formulations .
Other Hydrated Forms
references a "Faropenem sodium hydrate" (CAS: 122547-49-3) with variable water content (denoted as ·xH₂O), molecular weight 307.3 g/mol, and similar solubility. This likely represents a less characterized hydrate or an alternative nomenclature for the anhydrous form.
Stability and Handling Considerations
- Hemipentahydrate : Requires strict temperature control (2–8°C) to prevent dehydration or moisture absorption. Its crystalline structure minimizes degradation during storage .
- Anhydrous Form : May exhibit hygroscopicity, necessitating desiccated storage to maintain stability .
- Free Acid: Limited solubility necessitates conversion to sodium salt for clinical use .
Pharmacological and Industrial Relevance
- Clinical Use : The hemipentahydrate is the preferred API (Active Pharmaceutical Ingredient) due to its balanced solubility and stability, enabling reliable dosing in formulations for tuberculosis and community-acquired pneumonia .
- Manufacturing : Suppliers like Manus Aktteva Biopharma LLP emphasize compliance with ISO 9001:2015 standards for API production, ensuring quality and regulatory adherence .
Biological Activity
Faropenem sodium hemipentahydrate is a novel oral penem antibiotic exhibiting significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its mechanisms of action, pharmacological properties, and clinical implications, supported by relevant data and research findings.
Chemical Structure and Properties
Faropenem sodium is chemically characterized as monosodium (5R, 6S)-6-[(IR)-l-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-l-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hemipentahydrate, with a molecular weight of 352.34 g/mol and an empirical formula of . Its unique structure contributes to its stability and activity against resistant bacterial strains.
Faropenem exhibits its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, faropenem disrupts the final stages of peptidoglycan formation, leading to cell lysis and death . The compound demonstrates a high affinity for various PBPs across different bacterial species, including both gram-positive and gram-negative bacteria .
Antimicrobial Spectrum
Faropenem has shown broad-spectrum antimicrobial activity against:
- Gram-positive bacteria : Effective against methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and penicillin-resistant strains.
- Gram-negative bacteria : Active against Haemophilus influenzae and Moraxella catarrhalis.
- Anaerobic bacteria : Demonstrates efficacy against Bacteroides species.
However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium .
Pharmacokinetics
The pharmacokinetic profile of faropenem indicates:
- Bioavailability : Approximately 20–30% for faropenem sodium; significantly higher (70–80%) for its prodrug form, faropenem medoxomil.
- Half-life : Roughly 0.8 hours for faropenem sodium.
- Protein Binding : About 90–95% bound to serum proteins.
- Excretion : Primarily eliminated via active renal tubular secretion .
Case Studies and Clinical Trials
Recent studies have highlighted the potential of faropenem in treating drug-resistant infections. For instance:
- Mycobacterium tuberculosis : A study demonstrated that faropenem induced rapid cytolysis in M. tuberculosis cells, outperforming traditional treatments like isoniazid in efficacy against both growing and non-growing bacterial populations .
- Community-acquired infections : Faropenem has been evaluated in clinical settings for its effectiveness in treating respiratory infections, skin infections, and sinusitis. However, FDA approval remains pending due to the need for additional clinical trials to confirm its efficacy .
Adverse Effects
Common adverse effects associated with faropenem include gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain. Hypersensitivity reactions have also been reported but are less common .
Q & A
Q. How can researchers determine the purity and stability of Faropenem sodium hemipentahydrate in experimental settings?
- Methodological Answer : Purity can be assessed using HPLC (High-Performance Liquid Chromatography) with a purity threshold of ≥98% as per pharmacopeial standards . Stability testing should include:
- Storage Conditions : Store at -20°C in a dry, light-protected environment to prevent hydrolysis or degradation .
- Degradation Analysis : Monitor via ¹H-NMR or FT-IR spectroscopy to detect changes in functional groups (e.g., β-lactam ring integrity) .
Note: The compound’s hemipentahydrate form (2.5 water molecules per formula unit) requires careful humidity control during handling to avoid desiccation or excess hydration .
Q. What are the recommended protocols for preparing aqueous solutions of this compound?
- Methodological Answer :
- Solubility : Dissolve in water at ≥20 mg/mL (25°C) . For higher concentrations, use methanol, but avoid ethanol or ether due to poor solubility .
- Buffering : Prepare solutions in phosphate-buffered saline (pH 7.4) to mimic physiological conditions. Filter-sterilize (0.22 µm) to maintain sterility for in vitro assays .
- Stability in Solution : Use freshly prepared solutions within 4 hours to minimize hydrolysis, especially at room temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Minimum Inhibitory Concentration (MIC) values for this compound across bacterial strains?
- Methodological Answer :
- Standardized Testing : Follow NCCLS/CLSI guidelines (e.g., M07-A11) for broth microdilution assays to ensure reproducibility .
- Strain-Specific Factors : Account for bacterial β-lactamase expression (e.g., Klebsiella pneumoniae vs. Streptococcus pneumoniae) by supplementing assays with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic activity .
- Comparative Analysis : Cross-validate results with independent methods like time-kill kinetics or checkerboard synergy assays .
Q. What advanced techniques are recommended for elucidating the crystalline structure of this compound?
- Methodological Answer :
- X-Ray Crystallography : Resolve the supramolecular structure by analyzing unit cell parameters (e.g., 2.5 water molecules per formula unit) and sodium ion coordination .
- Thermogravimetric Analysis (TGA) : Quantify hydration states (hemipentahydrate vs. anhydrous forms) by measuring mass loss at 100–150°C .
- Powder X-Ray Diffraction (PXRD) : Compare experimental diffractograms with reference patterns (e.g., ICDD database) to confirm crystallinity and polymorphism .
Q. How can researchers address discrepancies in Faropenem’s activity against anaerobic pathogens?
- Methodological Answer :
- Anaerobe-Specific Assays : Use agar dilution methods under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) to replicate in vivo environments .
- Metabolomic Profiling : Assess bacterial peptidoglycan cross-linking inhibition via LC-MS/MS to correlate MIC values with biochemical efficacy .
- Gene Knockout Models : Evaluate activity against Bacteroides fragilis with/without metallo-β-lactamase (cphA) to identify resistance mechanisms .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound synthesis?
- Answer :
- Intermediate Characterization : Validate synthetic intermediates (e.g., allyl ester precursor) using chiral HPLC to confirm stereochemical purity (5R,6S configuration) .
- Water Content Control : Use Karl Fischer titration to maintain the hemipentahydrate stoichiometry (2.5 H₂O molecules) during crystallization .
- Regulatory Alignment : Adhere to ICH Q6A guidelines for polymorphic form identification and impurity profiling .
Q. How should researchers design pharmacokinetic studies for this compound?
- Answer :
- Animal Models : Use murine thigh infection models to measure tissue penetration and half-life (t½ ≈ 1.2–1.5 hours) .
- Bioanalytical Methods : Quantify plasma concentrations via LC-UV with a C18 column and mobile phase (acetonitrile:water, 15:85 v/v) .
- Dose Optimization : Apply Monte Carlo simulations to predict pharmacodynamic targets (e.g., %T > MIC) for dose regimen design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
